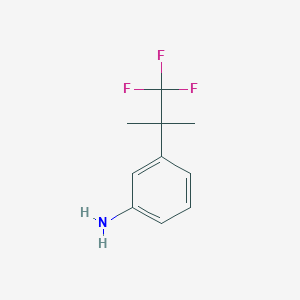
3-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline: is an organic compound with the molecular formula C10H12F3N It is characterized by the presence of a trifluoromethyl group attached to a methylpropan-2-yl group, which is further connected to an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline typically involves the introduction of the trifluoromethyl group into the aniline structure. One common method is the reaction of aniline with trifluoroacetic acid and a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and advanced catalytic systems. These methods ensure higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products Formed:
Oxidation: Nitro and nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable compound for drug discovery and development.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs, making them more effective and longer-lasting.
Industry: Industrially, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it a versatile intermediate in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 3-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivative being studied.
Comparación Con Compuestos Similares
- 3-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl)methanamine
- 2-(1,1,1-Trifluoro-2-methylpropan-2-yl)propanedioic acid
- 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine
Comparison: Compared to these similar compounds, 3-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline stands out due to its unique combination of the trifluoromethyl group and the aniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the aniline moiety provides a versatile platform for further functionalization.
Propiedades
Fórmula molecular |
C10H12F3N |
|---|---|
Peso molecular |
203.20 g/mol |
Nombre IUPAC |
3-(1,1,1-trifluoro-2-methylpropan-2-yl)aniline |
InChI |
InChI=1S/C10H12F3N/c1-9(2,10(11,12)13)7-4-3-5-8(14)6-7/h3-6H,14H2,1-2H3 |
Clave InChI |
JAVQXJIARCRNMX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC(=CC=C1)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















